molecular formula C7H4BrNOS B1289619 3-Bromothieno[3,2-c]pyridin-4(5H)-one CAS No. 799293-83-7

3-Bromothieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B1289619
CAS No.: 799293-83-7
M. Wt: 230.08 g/mol
InChI Key: AMWQWPCIUPRUFH-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one typically involves the bromination of thieno[3,2-c]pyridin-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromothieno[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of thieno[3,2-c]pyridin-4(5H)-one derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

    Substitution: Formation of substituted thieno[3,2-c]pyridin-4(5H)-one derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-c]pyridin-4(5H)-one derivatives.

Scientific Research Applications

3-Bromothieno[3,2-c]pyridin-4(5H)-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Materials Science: The compound is used in the design of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur and nitrogen-containing heterocycles.

    Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromothieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form strong interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c]pyridin-4(5H)-one: The parent compound without the bromine substitution.

    3-Chlorothieno[3,2-c]pyridin-4(5H)-one: A similar compound with a chlorine atom instead of bromine.

    3-Iodothieno[3,2-c]pyridin-4(5H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

3-Bromothieno[3,2-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization

Properties

IUPAC Name

3-bromo-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQWPCIUPRUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593953
Record name 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799293-83-7
Record name 3-Bromothieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 799293-83-7
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Synthesis routes and methods

Procedure details

A suspension of (2E)-3-(4-bromo-2-thienyl)acrylic acid (commercially available, 50.2 g, 0.215 mol) in dichloromethane (150 mL) was treated with DMF (2 drops) and SOCl2 (23 mL, 0.315 mol), stirred at room temperature for 48 hours, heated to reflux for 2 hours, and concentrated. The residue was dissolved in dioxane (100 mL) and added to a vigorously stirred solution of NaN3 (25 g, 0.384 mol) in water (100 mL) and dioxane (100 mL) over 10 minutes. The resulting mixture was stirred at room temperature for 2.5 hours and extracted twice with 150 mL of ethyl acetate. The combined organics were washed with water and brine, dried (Na2SO4), filtered, and concentrated. A solution of the residue in dichloromethane (150 mL) was added dropwise over 5 hours to boiling diphenyl ether (150 mL) in a 3-neck flask fitted with 2 air-cooled condensers. The mixture was stirred at reflux for an additional 1 hour, cooled to room temperature, and concentrated. The residue was suspended in diethyl ether (100 mL) and hexanes (200 mL), cooled, and filtered. The filter cake was washed with additional diethyl ether/hexanes and dried to provide 37.4 g of the desired product. MS (ESI(+)) m/e 231 (M+H)+.
Quantity
0 (± 1) mol
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150 mL
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25 g
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100 mL
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100 mL
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23 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one?

A1: Tributylamine plays a crucial role in the telescoped procedure for synthesizing this compound. [, ] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the Eloy-Deryckere thermal benzo/heteropyridinone synthesis. Moreover, the presence of tributylamine allows the reaction to proceed at a lower temperature compared to the classic procedure. []

Q2: What is the starting material used in the synthesis of this compound via the Eloy-Deryckere method?

A2: The synthesis of this compound using the Eloy-Deryckere method begins with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid. [, ] This compound undergoes a series of transformations, including conversion to an isocyanate intermediate and subsequent cyclization, to yield the final product.

  1. Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine.
  2. Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine.

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